PDE4B-IN-2

Übersicht

Beschreibung

Amin-Katalysator A 33 ist ein flüssiger Katalysator, der 33 % Triethylendiamin enthält. Dieser hochwirksame tertiäre Amin-Katalysator fördert die Reaktion von Isocyanaten mit Polyolen, was zur Schaumvernetzung führt. Er wird häufig bei der Herstellung von Polyurethanschaumstoffen, Beschichtungen und Elastomeren eingesetzt .

Wissenschaftliche Forschungsanwendungen

Amin-Katalysator A 33 hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Er wird bei der Synthese von Polyurethanmaterialien eingesetzt und liefert Einblicke in die katalytischen Mechanismen von Amin-Katalysatoren.

Biologie: Forschung an biokompatiblen Polyurethanschaumstoffen für medizinische Anwendungen wie Wundverbände und Implantate.

Medizin: Entwicklung von Medikamentenverabreichungssystemen unter Verwendung von Polyurethan-basierten Materialien.

Industrie: Produktion von Hochleistungs-Polyurethanschaumstoffen für die Automobil-, Bau- und Verpackungsindustrie.

Wirkmechanismus

Amin-Katalysator A 33 entfaltet seine Wirkung durch die Bildung eines aktiven Komplexes mit Isocyanaten. Dieser Komplex erleichtert die Reaktion zwischen Isocyanaten und Polyolen, was zur Bildung von Urethanbindungen führt. Der Katalysator wird dann freigesetzt und kann an weiteren katalytischen Zyklen teilnehmen. Die molekularen Zielstrukturen sind die Isocyanat- und Hydroxylgruppen, und die beteiligten Pfade sind die Bildung von Urethanbindungen .

Wirkmechanismus

Target of Action

The primary target of A 33 is Phosphodiesterase 4B (PDE4B) . PDE4B is an enzyme that plays a crucial role in inflammation and fibrosis, particularly in the lungs .

Mode of Action

A 33 acts as a selective inhibitor of the PDE4B enzyme . By inhibiting PDE4B, A 33 prevents the breakdown of cyclic adenosine monophosphate (cAMP), a molecule that plays a key role in various cellular processes . This leads to an increase in cAMP levels, which can drive anti-inflammatory and antifibrotic effects .

Biochemical Pathways

The inhibition of PDE4B by A 33 affects the cAMP-dependent pathway . Elevated cAMP levels can inhibit the release of inflammatory cytokines, thereby reducing inflammation . Additionally, increased cAMP can also inhibit fibroblast proliferation and collagen deposition, thus exerting antifibrotic effects .

Result of Action

The inhibition of PDE4B by A 33 leads to anti-inflammatory and antifibrotic effects . This can be particularly beneficial in conditions such as pulmonary fibrosis, where inflammation and fibrosis play a key role in disease progression .

Biochemische Analyse

Biochemical Properties

“A 33” plays a significant role in biochemical reactions, particularly those involving the PDE4B enzyme . This enzyme is a member of the type IV, cyclic AMP (cAMP)-specific, cyclic nucleotide phosphodiesterase (PDE) family . By inhibiting PDE4B, “A 33” can increase the cellular concentrations of cAMP, a key regulator of many important physiological processes .

Cellular Effects

The effects of “A 33” on cells are primarily mediated through its influence on cAMP levels. By inhibiting PDE4B, “A 33” prevents the breakdown of cAMP, leading to increased cAMP levels . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of “A 33” involves its binding to the active site of the PDE4B enzyme, thereby inhibiting the enzyme’s activity . This inhibition prevents the breakdown of cAMP, leading to increased cellular concentrations of this second messenger . The increased cAMP levels can then influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

The effects of “A 33” in laboratory settings have been observed to be stable over time

Dosage Effects in Animal Models

The effects of “A 33” in animal models have been observed to vary with dosage

Metabolic Pathways

“A 33” is involved in the cAMP metabolic pathway, where it interacts with the PDE4B enzyme . By inhibiting PDE4B, “A 33” can influence metabolic flux and metabolite levels by increasing the cellular concentrations of cAMP .

Subcellular Localization

Given its role in influencing cAMP levels, it is likely that “A 33” interacts with components of the cell’s signal transduction machinery .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Amin-Katalysator A 33 wird durch Auflösen von Triethylendiamin in Dipropylenglykol hergestellt. Die Lösung enthält typischerweise 33 % Triethylendiamin und 67 % Dipropylenglykol . Die Reaktionsbedingungen umfassen die Aufrechterhaltung einer kontrollierten Temperatur und die Sicherstellung der vollständigen Auflösung von Triethylendiamin im Lösungsmittel.

Industrielle Produktionsmethoden

In industriellen Umgebungen umfasst die Herstellung von Amin-Katalysator A 33 die großtechnische Mischung von Triethylendiamin und Dipropylenglykol in Reaktoren, die mit Temperatursteuerungssystemen ausgestattet sind. Die Mischung wird kontinuierlich gerührt, um Homogenität zu gewährleisten und eine Phasentrennung zu verhindern .

Analyse Chemischer Reaktionen

Reaktionstypen

Amin-Katalysator A 33 unterliegt hauptsächlich katalytischen Reaktionen, darunter:

Schaumreaktionen: Er katalysiert die Reaktion zwischen Isocyanaten und Polyolen, was zur Bildung von Polyurethanschaumstoffen führt.

Gelreaktionen: Er fördert die Vernetzung von Polyurethanketten, wodurch die mechanischen Eigenschaften des Schaums verbessert werden.

Häufige Reagenzien und Bedingungen

Isocyanate: Häufig verwendete Isocyanate sind Toluoldiisocyanat und Methylendiphenyldiisocyanat.

Polyole: Polyetherpolyole und Polyesterpolyole werden häufig verwendet.

Reaktionsbedingungen: Die Reaktionen finden typischerweise bei Temperaturen zwischen 20 °C und 80 °C statt, wobei das Vorhandensein von Amin-Katalysator A 33 eine effiziente Katalyse gewährleistet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Arten von Polyurethanschaumstoffen, darunter Weich-, Halbhart- und Hartschaumstoffe. Diese Schaumstoffe werden in einer Vielzahl von Anwendungen eingesetzt, von Polstermaterialien bis hin zu Isolierungen .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Triethylendiamin: Eine feste Form des Wirkstoffs in Amin-Katalysator A 33.

Amin-Katalysator A 1: Ein weiterer Amin-Katalysator, der in der Polyurethanproduktion verwendet wird.

Einzigartigkeit

Amin-Katalysator A 33 ist aufgrund seiner flüssigen Form einzigartig, was eine einfachere Handhabung und Mischung in industriellen Prozessen ermöglicht. Er bietet außerdem eine ausgewogene katalytische Aktivität, wodurch er für eine breite Palette von Polyurethanschaumstoff-Formulierungen geeignet ist .

Eigenschaften

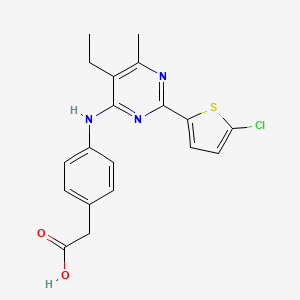

IUPAC Name |

2-[4-[[2-(5-chlorothiophen-2-yl)-5-ethyl-6-methylpyrimidin-4-yl]amino]phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O2S/c1-3-14-11(2)21-19(15-8-9-16(20)26-15)23-18(14)22-13-6-4-12(5-7-13)10-17(24)25/h4-9H,3,10H2,1-2H3,(H,24,25)(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDVSPBLZPJMXFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(N=C1NC2=CC=C(C=C2)CC(=O)O)C3=CC=C(S3)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research highlights the importance of PDE4B in inflammatory processes. How can targeting specific PDE4 subtypes, like PDE4B, be advantageous over broader PDE4 inhibition in terms of therapeutic benefit?

A1: [, ] As highlighted in the studies, PDE4 exists in different subtypes, each potentially playing distinct roles in various cell types and physiological processes. While broader PDE4 inhibitors can effectively modulate inflammatory responses, they often come with undesirable side effects, such as nausea and emesis. [] Targeting specific subtypes like PDE4B offers the potential for a more targeted approach. By selectively inhibiting PDE4B, researchers aim to achieve the desired anti-inflammatory effects while minimizing off-target effects and improving the overall safety profile of the treatment. [, ] This is exemplified by the study demonstrating that PDE4B ablation protected mice from LPS-induced shock without affecting global cAMP concentration, suggesting a highly specialized function of PDE4B. []

Q2: The research primarily focuses on in vitro and in vivo models to study PDE4B and inflammation. What are some challenges in translating these findings to clinical applications in humans, and how can these challenges be addressed?

A2: While in vitro and in vivo models provide valuable insights into biological mechanisms and drug efficacy, translating these findings to human clinical trials presents unique challenges. Animal models might not fully recapitulate the complexity of human diseases, and responses to drugs can differ between species. Additionally, dosing, drug metabolism, and potential long-term effects observed in animal models might not directly translate to humans.

Q3: The paper mentions a PDE4 selective inhibitor, rolipram. Can you elaborate on the concept of selectivity in drug development and its importance, particularly in the context of inflammatory diseases?

A3: Selectivity, in the context of drug development, refers to a drug's ability to preferentially bind to and act on a specific target, such as a particular enzyme subtype or receptor, while minimizing interactions with other off-target molecules. This targeted approach is crucial for maximizing therapeutic benefits and minimizing unwanted side effects. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.